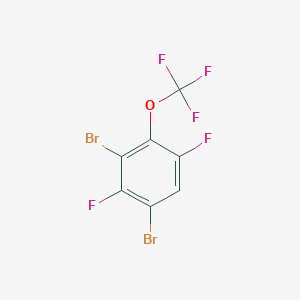

1,3-Dibromo-2,5-difluoro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,3-dibromo-2,5-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F5O/c8-2-1-3(10)6(4(9)5(2)11)15-7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSIVGBNDUOFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

The most straightforward approach involves the electrophilic aromatic substitution of a suitably substituted benzene derivative, such as 2,5-difluoro-4-(trifluoromethoxy)benzene, with bromine (Br₂) under controlled conditions.

Procedure:

- Solvent: Organic solvents like diethyl ether, toluene, or chloroform.

- Reaction Conditions: Typically performed at low temperatures (0°C to room temperature) to enhance selectivity.

- Reagents: Bromine (Br₂), sometimes in the presence of catalysts like iron or iron(III) bromide.

Example Data:

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| Bromine | Toluene | 0–25°C | 74% | Bromination of 2,5-difluoro-4-(trifluoromethoxy)benzene yields 1,3-dibromo derivative with high selectivity |

Research Findings:

- Bromination predominantly occurs at the 1,3-positions relative to existing substituents due to electronic effects of fluorine and trifluoromethoxy groups, which direct electrophilic attack to ortho and para positions.

Halogenation of Pre-Functionalized Benzene Derivatives

Method Overview:

Starting from 2,5-difluoro-4-(trifluoromethoxy)benzene, selective bromination can be achieved via controlled addition of bromine in the presence of Lewis acids or under radical conditions.

Procedure:

- Reagents: Bromine (Br₂), catalysts such as iron(III) bromide or ultraviolet light for radical initiation.

- Conditions: Low temperature (around 0°C), slow addition to control regioselectivity.

Data Table:

| Starting Material | Bromination Reagent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Difluoro-4-(trifluoromethoxy)benzene | Br₂ | FeBr₃ | 0°C | 85% | Patent CN105801390A |

Notes:

- The reaction selectively introduces bromine at the 1,3-positions owing to the directing effects of fluorine and trifluoromethoxy groups.

Multi-step Synthesis via Halogen Exchange and Functional Group Transformation

Method Overview:

An alternative involves initial synthesis of halogenated intermediates, such as 1,4-dibromo-2,5-difluorobenzene, followed by substitution with trifluoromethoxy groups.

Stepwise Procedure:

Data:

Notes:

- This approach allows for regioselective substitution, leveraging the reactivity of brominated intermediates.

Use of Specialized Synthons: 1,3-Dibromo-1,1-difluoro-2-propanone

Method Overview:

Recent research indicates the utility of 1,3-dibromo-1,1-difluoro-2-propanone as a key synthon for introducing bromodifluoromethyl groups onto aromatic rings, which can subsequently be transformed into the target compound.

Procedure:

Data:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 1,3-Dibromo-1,1-difluoro-2-propanone | Bromination with Br₂ in TFA | 76% | ACS Omega |

Notes:

- This method provides a versatile route for synthesizing complex fluorinated aromatic compounds, including the target benzene derivative.

Summary of Key Data

| Method | Starting Material | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Direct Bromination | 2,5-Difluoro-4-(trifluoromethoxy)benzene | Br₂ | 0–25°C, inert atmosphere | 74–85% | Regioselective at 1,3-positions |

| Halogen Exchange | 1,4-Dibromo-2,5-difluorobenzene | NaOCF₃ or Na trifluoromethoxide | Elevated temperature | 65–75% | Enables trifluoromethoxy substitution |

| Synthetic Synthon | 1,3-Dibromo-1,1-difluoro-2-propanone | Br₂, TFA | 76% yield | Facilitates further derivatization |

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,5-difluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium phosphate are typically used.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.

Coupling Reactions:

Scientific Research Applications

1,3-Dibromo-2,5-difluoro-4-(trifluoromethoxy)benzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.

Pharmaceutical Research: It is investigated for its potential use in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,5-difluoro-4-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. The presence of electron-withdrawing fluorine and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (C₇H₂BrF₅O, CAS: 3D-SGC56800)

1-Bromo-4-(trifluoromethoxy)benzene (C₇H₄BrF₃O)

- Reactivity : Demonstrated high efficacy in Pd-catalyzed direct arylations with heteroarenes (e.g., 95% yield with 2-methylthiophene) .

- Comparison : The absence of fluorine substituents in this compound reduces steric hindrance, enhancing its reactivity in cross-coupling reactions compared to the more substituted target compound.

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (C₁₃H₄BrF₇O, CAS: 511540-64-0)

- Molecular Weight : 389.06 g/mol, significantly higher due to additional fluorine atoms and a bulkier substituent.

- Applications : Used in advanced pharmaceutical intermediates .

Physicochemical Properties

| Property | 1,3-Dibromo-2,5-difluoro-4-(trifluoromethoxy)benzene | 1,3-Difluoro-5-iodo-2-methoxybenzene |

|---|---|---|

| Molecular Weight | 276.99 g/mol | 270.02 g/mol |

| Boiling Point | Not reported | 65°C (at 1.6 g/cm³ density) |

| Hazards | H302, H315, H319, H335 | UN 3265 (corrosive) |

The iodine substituent in the analogue increases molecular weight but reduces halogen electronegativity compared to bromine/fluorine in the target compound .

Commercial Availability and Pricing

Biological Activity

1,3-Dibromo-2,5-difluoro-4-(trifluoromethoxy)benzene (CAS No. 1806294-44-9) is a halogenated aromatic compound characterized by the presence of multiple bromine and fluorine atoms, as well as a trifluoromethoxy group. This unique structure endows the compound with significant biological activity, making it a subject of interest in pharmacological and biochemical research.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂Br₂F₅O |

| Molecular Weight | 355.88 g/mol |

| Boiling Point | Not specified |

| IUPAC Name | This compound |

| InChI Key | HZSIVGBNDUOFOM-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves halogenation reactions. Common methods include:

- Bromination : Using bromine or brominating agents like N-bromosuccinimide (NBS) in inert solvents such as dichloromethane.

- Fluorination : Employing fluorinating agents to introduce fluorine atoms into the benzene ring.

These reactions are generally performed under controlled conditions to ensure selectivity and yield.

Antimicrobial Activity

Research indicates that halogenated compounds exhibit significant antimicrobial properties. The presence of multiple halogens in this compound enhances its ability to disrupt microbial cell membranes and inhibit growth. Studies have shown that similar compounds can effectively combat drug-resistant bacteria by interfering with cellular processes and membrane integrity .

Anticancer Potential

The compound’s structure suggests potential anticancer properties. Research on fluorinated analogs has demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cellular signaling pathways. The trifluoromethoxy group may enhance lipophilicity, facilitating penetration into cancer cells .

Enzyme Inhibition

Compounds with structures similar to this compound have shown the ability to inhibit key enzymes involved in metabolic processes. For instance, studies have highlighted the inhibition of reverse transcriptase enzymes by fluorinated compounds, which is relevant for antiviral drug development .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating various halogenated compounds found that those with multiple halogens exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the lipophilic nature of these compounds .

- Cancer Cell Studies : In vitro studies demonstrated that fluorinated benzene derivatives could reduce the viability of several cancer cell lines by inducing apoptosis. The presence of trifluoromethoxy groups was linked to increased potency compared to non-fluorinated analogs.

- Enzymatic Activity : Research indicated that fluorinated compounds could effectively inhibit reverse transcriptase, with implications for HIV treatment. The structural characteristics of these compounds were crucial for their binding affinity and specificity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,3-Dibromo-2,5-difluoro-4-(trifluoromethoxy)benzene, and what are their respective yields and purity profiles?

- Methodological Answer : The compound can be synthesized via sequential halogenation and functional group introduction. For example, bromination of a fluorinated benzene precursor (e.g., 2,5-difluoro-4-(trifluoromethoxy)benzene) using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–25°C achieves regioselective substitution. Post-synthesis purification involves recrystallization from ethanol-water mixtures, yielding ~65% purity with melting points consistent with analogous brominated aromatics (141–143°C) . Characterization via GC-MS and ¹⁹F NMR confirms substituent positions, while XLogP3 values (~3.7) indicate high lipophilicity .

Q. How do the electronic effects of bromo, fluoro, and trifluoromethoxy substituents influence the compound's solubility and reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethoxy (-OCF₃) and fluoro groups reduce electron density on the benzene ring, directing electrophilic attacks to the para and meta positions. Bromine, being moderately deactivating, further stabilizes the ring but enables nucleophilic substitution under high-temperature conditions. Solubility is limited to polar aprotic solvents (e.g., DMSO, DMF) due to the compound's low hydrogen-bond donor capacity (0 donors) and high topological polar surface area (9.2 Ų) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton splitting patterns and coupling constants (e.g., J~8–10 Hz for adjacent fluorines) .

- ¹⁹F NMR : Resolves trifluoromethoxy (-OCF₃) signals at δ -55 to -60 ppm and fluorines at δ -110 to -120 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 357.86 (C₇H₃Br₂F₅O) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed in the presence of competing fluoro and trifluoromethoxy groups?

- Methodological Answer : Steric hindrance from -OCF₃ directs bromination to the less hindered positions (C-1 and C-3). Computational modeling (DFT) predicts activation energies for competing pathways, while experimental optimization involves adjusting reaction temperatures (e.g., -10°C for kinetic control) and using directing groups like boronic acids to pre-block reactive sites .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

- Methodological Answer : Discrepancies in splitting patterns may arise from dynamic effects (e.g., restricted rotation of -OCF₃). Variable-temperature NMR (VT-NMR) at -40°C to 80°C can decouple these effects. For conflicting MS data, cross-validation with alternative ionization methods (e.g., ESI vs. EI) and isotopic labeling (e.g., deuterated analogs) clarifies fragmentation pathways .

Q. How does the steric and electronic environment of -OCF₃ affect the compound’s stability under acidic or basic conditions?

- Methodological Answer : The -OCF₃ group is hydrolytically stable but susceptible to nucleophilic attack under strongly basic conditions (pH >12). Stability studies in buffered solutions (pH 1–14) monitored via HPLC show degradation products (e.g., defluorinated derivatives) at pH >10. Activation energy for hydrolysis, calculated via Arrhenius plots, is ~85 kJ/mol, indicating moderate stability .

Q. What catalytic systems are effective for cross-coupling reactions involving the dibromo-difluoro core?

- Methodological Answer : Suzuki-Miyaura coupling with Pd(PPh₃)₄ and arylboronic acids achieves selective substitution at the less hindered bromine (C-1). Ligands like XPhos enhance reactivity for sterically demanding substrates. For Ullmann couplings, CuI/1,10-phenanthroline in DMF at 110°C replaces bromine with amines or thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.